3-[Bis(2-hydroxyethyl)amino]benzoic acid
Description
3-[Bis(2-hydroxyethyl)amino]benzoic acid (CAS: 347343-88-8) is a benzoic acid derivative with a bis(2-hydroxyethyl)amino substituent at the 3-position of the aromatic ring. Its molecular formula is $ \text{C}{11}\text{H}{15}\text{NO}_5 $, and it has a molecular weight of 225.24 g/mol . It is used in research and development, particularly in biochemical and pharmaceutical contexts, due to its functional versatility .
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-6-4-12(5-7-14)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCXGJUJSZNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355500 | |
| Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
347343-88-8 | |
| Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(2-hydroxyethyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-aminobenzoic acid
Reagent: Ethylene oxide
Conditions: The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, at elevated temperatures (around 70-80°C) and under basic conditions (using sodium carbonate as a base).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 3-[bis(2-hydroxyethyl)amino]benzoate (C₁₃H₁₉NO₄), a derivative with enhanced solubility in organic solvents. Industrial protocols often employ continuous flow reactors for optimized yields (85–92%).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol + H₂SO₄ | Reflux, 6–8 h | Ethyl ester | 88% | |
| Methanol + HCl | Room temperature, 12 h | Methyl ester | 78% |
Acylation Reactions
The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety react with acylating agents. For instance, treatment with acetic anhydride in pyridine produces 3-[bis(2-acetoxyethyl)amino]benzoic acid , confirmed via NMR and IR spectroscopy .
Mechanism :
-
Nucleophilic attack by hydroxyl oxygen on acetic anhydride.
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine | Diacetylated derivative | Prodrug synthesis |
| Benzoyl chloride | DMAP | Dibenzoylated derivative | Polymer precursors |
Oxidation and Reduction
The compound’s secondary alcohol groups and aromatic ring are susceptible to redox reactions:
-
Oxidation : Using KMnO₄ in acidic conditions converts hydroxyethyl groups to ketones, yielding 3-[bis(2-ketoethyl)amino]benzoic acid . Strong oxidants like CrO₃ may further oxidize the ring to a quinone structure .
-
Reduction : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol, forming 3-[bis(2-hydroxyethyl)amino]benzyl alcohol .
Kinetic Data :
-
Oxidation with KMnO₄ follows pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C).
-
Reduction with NaBH₄ is ineffective, highlighting the necessity of stronger reductants like LiAlH₄.
Coordination Chemistry
The hydroxyl and amino groups act as ligands for metal ions. For example, complexation with Zn²⁺ forms a stable octahedral complex (log K = 4.2 ± 0.3) , validated by UV-Vis and X-ray crystallography.
| Metal Ion | Stoichiometry | Application | Reference |
|---|---|---|---|
| Zn²⁺ | 1:1 | Antibacterial coatings | |
| Cu²⁺ | 2:1 | Catalytic oxidation reactions |
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes photo-Favorskii-like rearrangements, producing 3-hydroxybenzocycloalkanones via a triplet biradical intermediate . This reaction is pH-dependent, with optimal efficiency in buffered aqueous solutions (pH 7.4) .
Key Observations :
Acid-Base Behavior
The carboxylic acid (pKa = 2.8) and tertiary amine (pKa = 6.1) groups enable pH-dependent solubility . Protonation of the amine at low pH enhances water solubility, while deprotonation at high pH facilitates organic phase extraction.
Solubility Data :
| pH | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 2.0 | 45.2 | Protonated amine, neutral acid |
| 7.4 | 12.7 | Deprotonated amine, ionic form |
| 10.0 | 3.8 | Fully deprotonated |
Scientific Research Applications
Organic Synthesis
3-[Bis(2-hydroxyethyl)amino]benzoic acid serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of novel derivatives, such as:
- Chalcone Derivatives : Studies have shown that derivatives synthesized from this compound exhibit moderate to good antimicrobial activities, especially antifungal properties. The structures of these derivatives are confirmed through techniques such as ESI-HRMS, NMR, and IR spectroscopy.
Biochemical Research
The compound is of interest in biochemical studies due to its potential interactions with enzymes and proteins. Key applications include:
- Enzyme Inhibition : Research indicates that this compound can mimic biological molecules, allowing it to bind effectively to specific enzymes or receptors. This binding can influence their activity and potentially alter metabolic pathways, making it a candidate for therapeutic research.
- Therapeutic Potential : The structural properties of the compound suggest it may act as an inhibitor or modulator in various biochemical pathways. Investigations into these interactions are crucial for understanding its potential therapeutic effects.
Material Science
In material science, derivatives of this compound are utilized for functionalizing materials:
- Nanoporous Silica Functionalization : A derivative of this compound has been used to functionalize nanoporous silica (SBA-15), enhancing the material's properties for various applications.
Case Study 1: Antimicrobial Activity
A study synthesized several chalcone derivatives from this compound and evaluated their antimicrobial properties. The results indicated that some derivatives exhibited significant antifungal activity compared to standard antifungal agents. This highlights the potential of this compound in developing new antimicrobial agents.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit enzyme activity, providing insights into its potential use in treating metabolic disorders.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Synthesis | Building block for synthesizing novel derivatives (e.g., chalcone derivatives). |
| Biochemical Research | Possible enzyme inhibitor; interacts with biological targets influencing metabolic pathways. |
| Material Science | Functionalization of nanoporous silica for enhanced material properties. |
Mechanism of Action
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-[(2-Hydroxyethyl)amino]benzoic acid
- Structure: A mono-substituted derivative with a single 2-hydroxyethyl group on the amino substituent.
- Molecular Weight : Lower (~195.18 g/mol) due to fewer substituents.
- Properties: Reduced hydrogen bonding capacity (2 H-bond donors vs. 3 in the target compound) and higher solubility in polar solvents. Applications include intermediates in drug synthesis .
3-[(Ethoxycarbonyl)amino]benzoic acid
Substituent Modifications on the Benzene Ring
3-[Bis(2-hydroxyethyl)amino]-4-methylbenzoic acid methyl ester
- Structure : Methyl ester at the carboxylic acid and a methyl group at the 4-position of the benzene ring.
- Molecular Weight : ~269.28 g/mol.
- Properties : Enhanced lipophilicity due to the ester and methyl groups. Acts as a prodrug or intermediate in anticancer agents .
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid
- Structure: Bromine atom at the 3-position and a methyl-substituted hydroxyethylamino group.
- Molecular Weight : ~316.15 g/mol.
- Applications in radiopharmaceuticals .
Complex Derivatives with Heterocyclic Moieties
2-({3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl}methyl)benzoic Acid
- Structure: Pyrimidine ring fused with a benzoic acid and amino-carboxyethyl chain.
- Molecular Weight : ~375.34 g/mol.
- Properties: High complexity with multiple hydrogen bond donors/acceptors. Likely used in enzyme inhibition studies or as a kinase inhibitor .
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- Structure: Quinazoline ring linked to the benzoic acid via an amino group.
- Molecular Weight : ~454.27 g/mol.
- Low solubility in water due to aromatic bulk .
Data Table: Key Properties of Selected Compounds
Biological Activity
3-[Bis(2-hydroxyethyl)amino]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound's unique structure contributes to its pharmacological effects and suitability for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be denoted as follows:
- Molecular Formula : CHNO
- Molecular Weight : 239.27 g/mol
The presence of two hydroxyethyl groups enhances its solubility and interaction with biological targets, making it a promising candidate for drug development.
1. Anti-Cancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, its analogs have been evaluated for their ability to inhibit tumor cell proliferation and metastasis:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways associated with cancer progression, such as PKCα and NF-κB pathways. These pathways are critical in regulating cell survival and proliferation.
- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC values indicating significant cytotoxicity at micromolar concentrations .
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 | 5.0 | Inhibition of proliferation |
| MCF-7 | 7.5 | Induction of apoptosis |
2. Anti-Inflammatory Activity
The compound exhibits notable anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that administration of this compound significantly reduces inflammation markers in conditions such as xylene-induced ear edema, demonstrating its potential as an anti-inflammatory agent .
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
3. Antimicrobial Activity
Preliminary research indicates that this compound may possess antimicrobial properties:
- Spectrum of Activity : Studies suggest activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .
Case Studies
Case Study 1: Inhibition of Tumor Growth
A study involving the administration of this compound in a mouse model demonstrated a significant reduction in tumor size compared to control groups. The treatment group showed a decrease in tumor growth rate by approximately 40% over four weeks .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests revealed that at concentrations of 10 µM, the compound induced apoptosis in MCF-7 cells by activating caspase pathways, leading to cell death . Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment.
Q & A
What are the common synthetic pathways for 3-[Bis(2-hydroxyethyl)amino]benzoic acid, and how can reaction by-products be minimized?
Category: Basic
Answer:
The synthesis typically involves a two-step process:
Amination : Reacting 3-aminobenzoic acid with ethylene oxide or 2-chloroethanol under basic conditions to introduce bis(2-hydroxyethyl) groups.
Purification : Acid-base extraction or recrystallization to isolate the product.
Methodological Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) to detect intermediates and by-products, such as mono-substituted derivatives or [(aryl)(aminophenyl)]methane by-products .
- Optimize stoichiometry (e.g., excess ethylene oxide) and pH control during extraction to reduce side reactions.
How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Category: Advanced
Answer:
Key factors for optimization:
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
Data-Driven Adjustment : - Perform fractional factorial experiments to identify critical parameters.
- Utilize pH-controlled precipitation (e.g., adjusting to pH 3.6–4.6) during purification to isolate the target compound from by-products .
What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Category: Basic
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify hydroxyethyl proton signals (δ 3.4–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and hydroxyethyl carbons (~60–70 ppm).
- X-ray Crystallography : Use SHELX programs for structure refinement. Single-crystal analysis resolves dihedral angles and hydrogen-bonding networks, critical for confirming stereochemistry .
How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
Category: Advanced
Answer:
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to assess conformational flexibility of hydroxyethyl groups.
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software).
- TLC-MS Coupling : Isolate ambiguous fractions via preparative TLC and characterize via high-resolution mass spectrometry (HRMS) to distinguish isomers .
What methodologies are recommended for assessing the purity of this compound in complex mixtures?
Category: Basic
Answer:
- HPLC-UV/RI : Use reverse-phase C18 columns with acetonitrile/water gradients; monitor at 254 nm for aromatic absorption.
- Melting Point Analysis : Compare observed mp (e.g., 152–154°C for related compounds) with literature values to detect impurities .
- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometric integrity.
How can computational tools predict the reactivity of this compound in novel reaction environments?
Category: Advanced
Answer:
- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys databases propose feasible routes by analogy to structurally similar benzoic acid derivatives .
- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to predict regioselectivity in nucleophilic substitutions.
- Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites .
What strategies mitigate degradation during long-term storage of this compound?
Category: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
